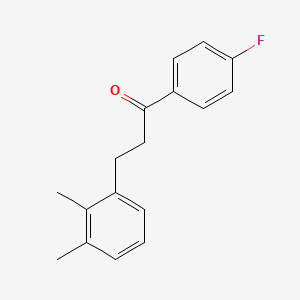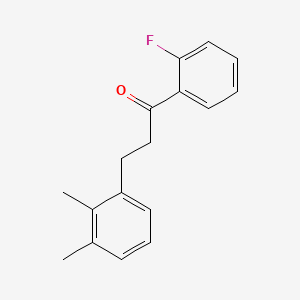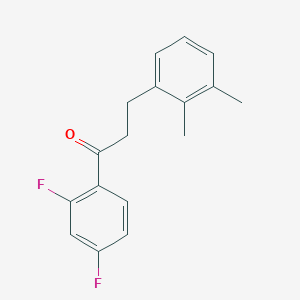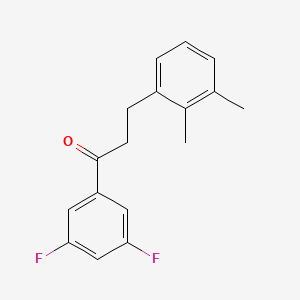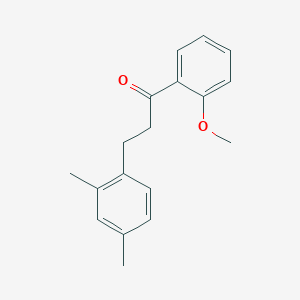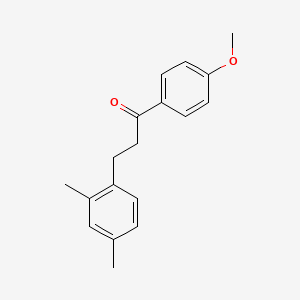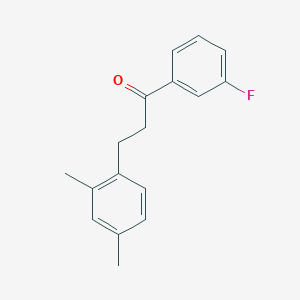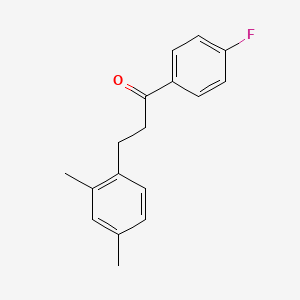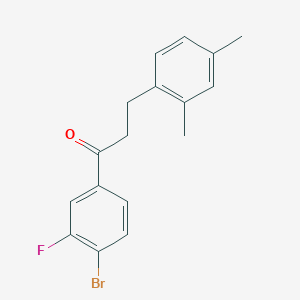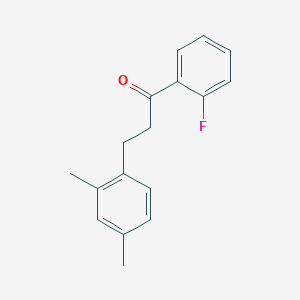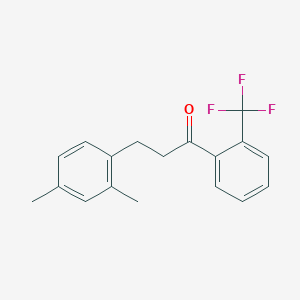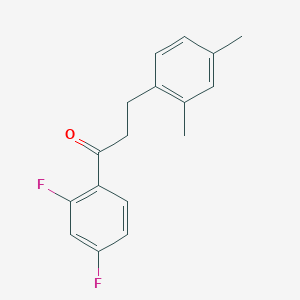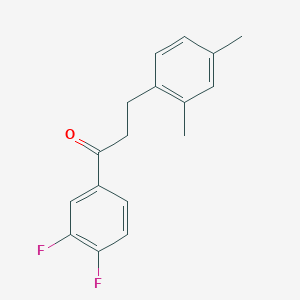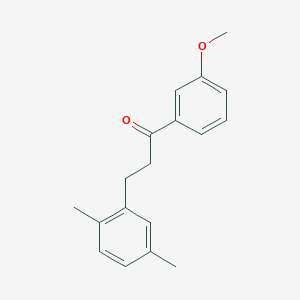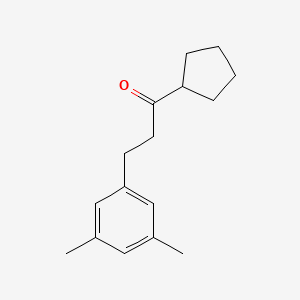
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Polymer Synthesis and Characterization
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has been involved in the synthesis of various polymers. For instance, it was used in the creation of copolymers with glycidyl methacrylate, where the copolymers were synthesized and characterized using techniques like FT-IR, NMR, and differential scanning calorimetry (Vijayanand et al., 2002). Another study involved the synthesis and characterization of homopolymers and copolymers using similar methods (Vijayanand et al., 2002).
Catalysis in Organic Reactions
This compound has also found applications in catalysis. One study explored the asymmetric transfer hydrogenation of ketones catalyzed by iron and nickel complexes involving related compounds (Magubane et al., 2017).
Advanced Organic Synthesis
The molecule played a role in advanced organic syntheses, such as in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998), and in the design and synthesis of chiral organopalladium-amine complexes (Li et al., 2003).
Chemical Structure Analysis
Its chemical structure has been analyzed in studies focusing on specific molecular configurations, such as in the case of a molecule with a similar structure (Jasinski et al., 2007).
Homogeneous Catalysis
Research also includes its use in homogeneous catalysis, such as in the synthesis of β-acetamido ketones and xanthenes (Zare et al., 2012).
Electroreduction Techniques
It has been applied in electroreduction techniques, specifically in the reductive cyclization of acetylenic ketones (Shono et al., 1976).
特性
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNSFWKEDLVHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644926 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone | |
CAS RN |
898781-31-2 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

